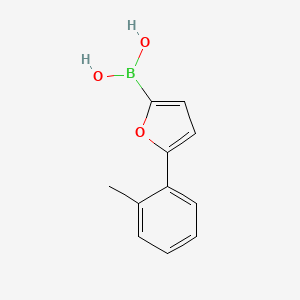

5-(2-Tolyl)furan-2-boronic acid

CAS No.: 2096337-07-2

Cat. No.: VC11709399

Molecular Formula: C11H11BO3

Molecular Weight: 202.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096337-07-2 |

|---|---|

| Molecular Formula | C11H11BO3 |

| Molecular Weight | 202.02 g/mol |

| IUPAC Name | [5-(2-methylphenyl)furan-2-yl]boronic acid |

| Standard InChI | InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 |

| Standard InChI Key | JBUQFOBMHCTLPH-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |

| Canonical SMILES | B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |

Introduction

Structural and Functional Characteristics of Furan Boronic Acids

Core Structure and Substitution Patterns

Furan boronic acids are heterocyclic compounds featuring a five-membered furan ring with a boronic acid (-B(OH)₂) substituent. In 5-(2-Tolyl)furan-2-boronic acid, the boronic acid group occupies the 2-position of the furan ring, while a 2-methylphenyl (2-tolyl) group is attached at the 5-position . This substitution pattern enhances steric and electronic properties, making it suitable for coupling reactions requiring regioselectivity.

Table 1: Comparative Structural Data for Furan Boronic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Furan-2-boronic acid | 13331-23-2 | C₄H₅BO₃ | 111.89 | - | - |

| 5-Formyl-2-furylboronic acid | 4347-32-4 | C₅H₅BO₃S | 155.97 | 1.25 | 247.7 |

| 5-(2-Tolyl)furan-2-boronic acid* | - | C₁₁H₁₁BO₃ | 202.02 | - | - |

*Theoretical values based on structural analogs .

Electronic and Steric Effects

The electron-withdrawing boronic acid group at the 2-position directs electrophilic substitution to the 5-position of the furan ring, while the 2-tolyl group introduces steric bulk. This combination is advantageous in Suzuki couplings, where controlled reactivity is essential for forming biaryl linkages in drug candidates .

Applications in Pharmaceutical Research

Suzuki-Miyaura Cross-Coupling Reactions

Furan boronic acids are pivotal in constructing aromatic heterocycles for drug candidates. For instance, 5-formyl-2-furylboronic acid has been employed in synthesizing kinase inhibitors and antiviral agents . The 2-tolyl variant could similarly serve in creating tyrosine kinase inhibitors or anti-inflammatory compounds, leveraging its bulky substituent for target selectivity.

Case Study: Antiviral Agents

A 2020 study highlighted furan-2-boronic acid (CAS 13331-23-2) as a precursor for protease inhibitors targeting viral replication . The 2-tolyl group’s hydrophobicity might enhance binding affinity to viral enzymes, though experimental validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume